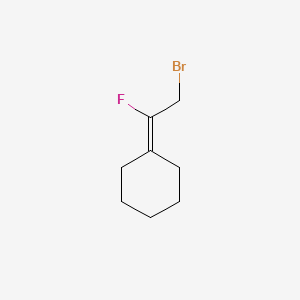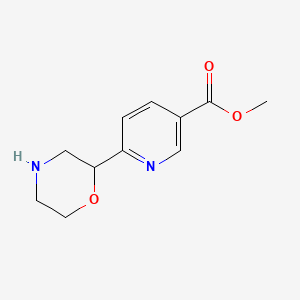
Methyl 6-(morpholin-2-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 6-(morpholin-2-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with morpholine. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Methyl 6-(morpholin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 6-(morpholin-2-yl)nicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(morpholin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular functions . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related proteins .
Comparison with Similar Compounds
Methyl 6-(morpholin-2-yl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler derivative of nicotinic acid without the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring, which are known for their diverse pharmacological activities.
Nicotinic acid derivatives: Compounds derived from nicotinic acid, which have various biological and therapeutic applications.
The uniqueness of this compound lies in its combined structure of a nicotinic acid derivative and a morpholine ring, which may confer unique properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 6-morpholin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)8-2-3-9(13-6-8)10-7-12-4-5-16-10/h2-3,6,10,12H,4-5,7H2,1H3 |
InChI Key |
QPZRUIXYMOBBEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
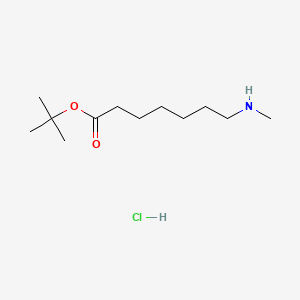
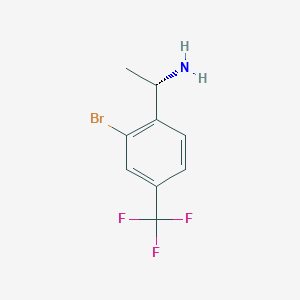
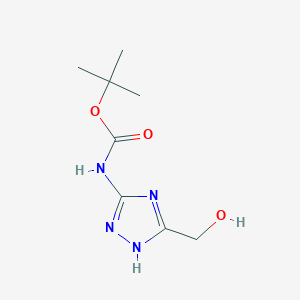
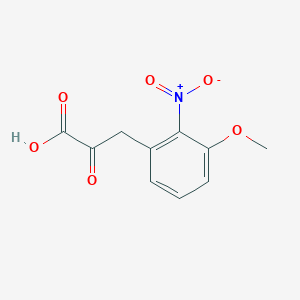
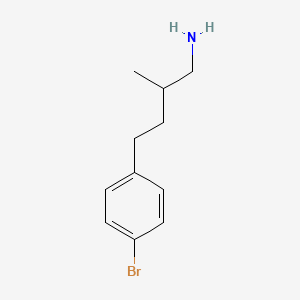
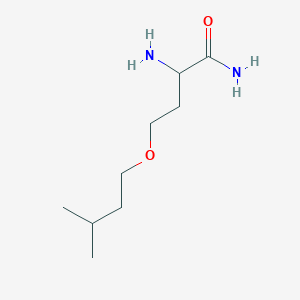
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
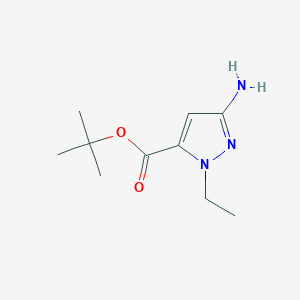
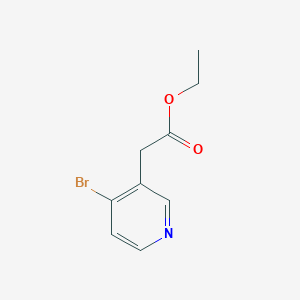
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
